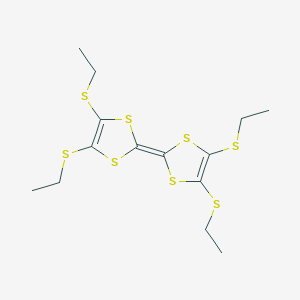

Tetrakis(ethylthio)tetrathiafulvalene

描述

Structure

3D Structure

属性

IUPAC Name |

2-[4,5-bis(ethylsulfanyl)-1,3-dithiol-2-ylidene]-4,5-bis(ethylsulfanyl)-1,3-dithiole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20S8/c1-5-15-9-10(16-6-2)20-13(19-9)14-21-11(17-7-3)12(22-14)18-8-4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDJYFLUQDMPQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(SC(=C2SC(=C(S2)SCC)SCC)S1)SCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20S8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393303 | |

| Record name | Tetrakis(ethylthio)tetrathiafulvalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104515-79-9 | |

| Record name | Tetrakis(ethylthio)tetrathiafulvalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

crystal structure and molecular packing of tetrakis(ethylthio)tetrathiafulvalene

An in-depth technical analysis of the structural dynamics, crystallographic packing, and phase-transition behaviors of tetrakis(ethylthio)tetrathiafulvalene (TTC2-TTF).

Introduction: The "Molecular Fastener" Anomaly

Tetrathiafulvalene (TTF) and its derivatives are the cornerstone of organic electronics, serving as powerful electron donors in charge-transfer complexes and radical cation salts[1]. Among these, the tetrakis(alkylthio)tetrathiafulvalene (TTCn-TTF) series exhibits a fascinating structure-property relationship governed strictly by the length of the peripheral alkyl chains[2].

In long-chain derivatives (n ≥ 4), strong van der Waals interactions between the alkyl chains act as a "molecular fastener." This steric interlocking forces the central TTF cores into tightly packed, planar columnar structures, resulting in high electrical conductivity[2],[3]. However, the short-chain TTC2-TTF (n = 2) presents a striking structural anomaly. Without sufficient chain length to drive this fastening effect, the molecule's packing is dictated by localized steric hindrance, leading to unique crystallographic and magnetic behaviors[2].

Crystallographic Profiling of Neutral TTC2-TTF

In its neutral state, TTC2-TTF fails to achieve the dense π-π stacking required for metallic conduction. Single-crystal X-ray diffraction reveals that the molecule adopts a highly distorted "boat-like" conformation[2].

The Causality of the Boat Conformation: The short ethylthio chains lack the necessary surface area to generate dominant intermolecular van der Waals forces. Instead, the steric bulk of the ethyl groups forces the central C6S8 tetrathio-TTF π-system to buckle, minimizing intramolecular steric clash[2]. The two dithiole rings tilt significantly relative to the central C=C bond (tilt angles of ~35–37°)[2]. Consequently, the intermolecular S···S distances in neutral TTC2-TTF crystals exceed 3.7 Å (the sum of the van der Waals radii of sulfur). This prevents effective orbital overlap, resulting in an electronically isolated packing motif and a high electrical resistivity of ~10^10 Ω·cm[2],[3].

Redox-Induced Planarization and π-Dimerization

The structural landscape of TTC2-TTF transforms dramatically upon oxidation. The removal of an electron from the highest occupied molecular orbital (HOMO) triggers a self-validating geometric reorganization.

Mechanistic Causality of Bond Lengthening: The HOMO of the TTF core is strongly bonding with respect to the central C=C bond and antibonding with respect to the C-S bonds. Oxidation reduces the C=C bond order, causing the central C=C bond to lengthen from ~1.34 Å in the neutral state to 1.37–1.39 Å in the radical cation state (TTC2-TTF•+)[4]. This bond lengthening is a critical crystallographic metric used to validate the oxidation state of TTF derivatives[4].

Simultaneously, the loss of electron density relieves electrostatic repulsion, allowing the central core to planarize. This planarization facilitates the formation of tightly associated π-dimers in the solid state[1].

Case Study: Copper(II) Halide Complexes Reaction of TTC2-TTF with CuCl2 yields the radical cation salt (TTC2-TTF)2[Cu2Cl6][5]. Crystallizing in the triclinic P-1 space group, this complex features segregated stacks of TTC2-TTF•+ dimers[5],[6]. The [Cu2Cl6]2- anions act as linking groups between the organic dimers via short S···Cl van der Waals contacts (3.52–3.54 Å), generating a 1D chain arrangement[4]. Despite the planarization of the core, the localized dimerization restricts the macroscopic electrical conductivity to a modest 4 × 10^-8 S/cm[6].

Caption: Causality pathway of TTC2-TTF molecular conformation, packing, and resulting physical properties.

Phase-Transition Dynamics: The [TTC2-TTF•+][NTf2-] System

Recent advancements have leveraged the π-dimerization of TTC2-TTF to engineer stimuli-responsive magnetic materials. By pairing the TTC2-TTF•+ radical cation with a highly flexible, weakly coordinating anion like bis(trifluoromethanesulfonyl)imide ([NTf2-]), researchers have isolated a salt that undergoes a reversible solid-liquid phase transition[1].

In the crystalline solid state (deep green), the TTC2-TTF•+ units form crystallographically independent π-dimers with remarkably short intra-dimer S···S distances of 3.3–3.4 Å[7]. These short contacts facilitate strong antiferromagnetic coupling between the unpaired electrons, rendering the solid state diamagnetic and effectively ESR-silent[1],[8].

Upon heating to 144 °C (417 K), the crystal melts into a brown ionic liquid without decomposition[1],[8]. The thermal energy overcomes the π-π interactions, dissociating the dimers into monomeric radical cations. This structural dissociation restores the spin degrees of freedom, resulting in a strongly paramagnetic liquid state characterized by an intense Electron Spin Resonance (ESR) signal[1],[8].

Caption: Reversible solid-liquid phase transition and magnetic switching in[TTC2-TTF•+][NTf2-].

Quantitative Structural and Electronic Summary

The table below summarizes the critical crystallographic and electronic parameters across different states of TTC2-TTF, validating the relationship between oxidation state, core geometry, and macroscopic properties.

| Compound | Oxidation State | Central C=C Length (Å) | Molecular Conformation | Packing Motif | Magnetic / Electronic State |

| Neutral TTC2-TTF | 0 | ~1.34 | Boat-like | Monomeric, loose packing (S···S > 3.7 Å) | Insulator (~10^10 Ω·cm), Diamagnetic |

| (TTC2-TTF)2[Cu2Cl6] | +1 | 1.395(5) | Planarized | 1D segregated stacks, π-dimers | Low conductivity (4×10^-8 S/cm) |

| [TTC2-TTF•+][NTf2-] | +1 | ~1.38 | Planarized | π-dimers (S···S 3.3–3.4 Å) | Diamagnetic (Solid) / Paramagnetic (Liquid) |

Experimental Methodologies

Protocol 1: Synthesis and Crystallization of [TTC2-TTF•+][NTf2-]

This protocol utilizes a clean, one-electron chemical oxidation using a stable radical cation oxidant. The system is self-validating: the color change from the neutral donor to the deep green radical cation indicates successful oxidation, while the solubility difference allows for the facile removal of the neutral byproduct[1].

-

Preparation : Suspend 105 mg (0.236 mmol) of neutral TTC2-TTF and 180 mg (0.236 mmol) of the oxidant [TBPA•+][NTf2−] (tris(4-bromophenyl)aminium bis(trifluoromethanesulfonyl)imide) in 10 mL of dehydrated dichloromethane (CH2Cl2) under an inert argon atmosphere[1].

-

Reaction : Stir the suspension at room temperature (25 °C) for 1 hour. The solution will darken as the TTC2-TTF•+ radical cation forms[1].

-

Concentration & Precipitation : Concentrate the mixture under reduced pressure. Add dehydrated diethyl ether (Et2O) to the residue. The target salt [TTC2-TTF•+][NTf2-] precipitates, while the neutral TBPA byproduct remains highly soluble in the ether layer[1].

-

Isolation : Collect the precipitate via membrane filtration.

-

Crystallization : Recrystallize the crude product from a mixture of CH2Cl2 and cyclohexane to yield deep green single crystals suitable for X-ray diffraction (Yield: ~95%)[1].

Protocol 2: Validation of Magnetic Phase Transition via ESR

-

Solid-State Baseline : Load a crystalline sample of [TTC2-TTF•+][NTf2-] into an ESR quartz tube. Record the X-band ESR spectrum at 50 °C (323 K). The spectrum should exhibit an extremely weak signal, validating the diamagnetic π-dimerized state[8].

-

Thermal Activation : Heat the cavity to 150 °C (423 K), crossing the 144 °C melting point. Observe the physical phase change from a green solid to a brown liquid[1],[8].

-

Liquid-State Measurement : Record the ESR spectrum at 150 °C. A sharp, intense signal validates the dissociation into paramagnetic monomers[8].

-

Reversibility Check : Cool the sample back to 115 °C (388 K) to induce recrystallization and verify the disappearance of the ESR signal, confirming the reversible nature of the structural packing[1],[8].

References

-

Solid–Liquid Phase Transition-Induced Magnetic Property Changes in Tetrakis(ethylthio)tetrathiafulvalene Radical Cation Salt MDPI Chemistry[Link]

-

Syntheses, Characterization and X-Ray Crystal Structures of Tetrakis(Ethylthio)Tetrathiafulvalenium Hexachlorodicopper(II) and Hexabromodicopper(II) Polyhedron / Taylor & Francis[Link]

-

Crystal Structures and Molecular Packing of Tetrakis(alkylthio)-tetrathiafulvalene (TTCn-TTF) Bulletin of the Chemical Society of Japan / Oxford Academic[Link]

-

Preparation, Structures, and Physical Properties of Tetrakis(alkylthio)tetraselenafulvalene (TTCn-TSeF, n = 1–15) ResearchGate[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. tandfonline.com [tandfonline.com]

- 7. Solid–Liquid Phase Transition-Induced Magnetic Property Changes in Tetrakis(ethylthio)tetrathiafulvalene Radical Cation Salt [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Electrochemical Redox Behavior of Tetrakis(ethylthio)tetrathiafulvalene

Foreword

For the researcher, scientist, and drug development professional, understanding the intricate dance of electrons in molecular systems is paramount. Redox-active molecules, in particular, offer a gateway to developing novel sensors, stimuli-responsive materials, and innovative therapeutic strategies. Among this class of compounds, tetrathiafulvalene (TTF) and its derivatives have emerged as a cornerstone of molecular electronics and supramolecular chemistry.[1] This guide focuses on a specific, yet significant, member of this family: tetrakis(ethylthio)tetrathiafulvalene (TET-TTF).

This document eschews a rigid, templated format. Instead, it is structured to provide a comprehensive and intuitive understanding of the electrochemical redox behavior of TET-TTF, from its fundamental principles to practical experimental considerations and potential applications. As a senior application scientist, my objective is not merely to present data, but to provide a causal narrative that underpins the experimental choices and interpretation of results, ensuring both scientific integrity and practical utility.

Introduction to Tetrakis(ethylthio)tetrathiafulvalene (TET-TTF): A Molecule of Interest

Tetrathiafulvalene is a remarkable organosulfur compound renowned for its potent electron-donating capabilities and the stability of its oxidized forms.[1][2] This has led to its extensive use in the development of organic conductors and molecular switches.[3][4] The core structure of TTF consists of two 1,3-dithiole rings connected by a central double bond. Its defining characteristic is the ability to undergo two sequential, single-electron oxidations to form a stable radical cation (TTF•+) and a dication (TTF2+).[2][4]

Tetrakis(ethylthio)tetrathiafulvalene (TET-TTF) is a derivative where each of the four hydrogens on the outer sulfur-containing rings is substituted with an ethylthio (-S-CH₂CH₃) group. These substituents are not mere decorations; they play a crucial role in modulating the electronic properties of the TTF core. The electron-donating nature of the ethylthio groups enhances the electron-richness of the TTF skeleton, which in turn influences its redox potentials and stability.

This guide will delve into the synthesis, electrochemical characterization, and the nuanced redox behavior of TET-TTF, providing a robust foundation for its application in advanced research and development.

Synthesis and Purification of TET-TTF

The synthesis of TET-TTF is a critical first step for any experimental investigation. While several synthetic routes to TTF derivatives exist, a common and effective method involves the coupling of 1,3-dithiole-2-thione precursors. A generalized, yet detailed, protocol is provided below.

Synthetic Protocol: A Self-Validating Approach

A robust synthesis should yield a product of high purity, which is essential for accurate electrochemical measurements. The following protocol is based on established methodologies for the preparation of tetrathiafulvalene derivatives.

Objective: To synthesize and purify tetrakis(ethylthio)tetrathiafulvalene (TET-TTF).

Materials:

-

4,5-bis(ethylthio)-1,3-dithiole-2-thione

-

Triethyl phosphite

-

Toluene, anhydrous

-

Hexane, anhydrous

-

Standard glassware for organic synthesis under inert atmosphere

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,5-bis(ethylthio)-1,3-dithiole-2-thione in anhydrous toluene.

-

Coupling Reaction: Add an excess of triethyl phosphite to the solution. Triethyl phosphite acts as a coupling reagent, facilitating the desulfurization and dimerization of the thione precursor.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the toluene and excess triethyl phosphite under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel using a non-polar eluent such as hexane or a hexane/dichloromethane mixture.

-

Characterization: The purity and identity of the synthesized TET-TTF should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the electron-rich starting materials and product.

-

Anhydrous Solvents: Water can interfere with the coupling reaction and lead to side products.

-

Triethyl Phosphite: This reagent is a powerful thiophile, effectively removing the sulfur atom from the thione to enable the formation of the central C=C bond of the TTF core.

The Electrochemical Redox Landscape of TET-TTF

The cornerstone of TET-TTF's utility lies in its rich and reversible redox behavior. Cyclic voltammetry (CV) is the primary technique used to probe these electron transfer processes.[5]

The Two-Step Redox Pathway

TET-TTF undergoes two sequential and reversible one-electron oxidations. This process can be represented as:

TET-TTF ⇌ [TET-TTF]•+ + e⁻ (E₁)

**[TET-TTF]•+ ⇌ [TET-TTF]²⁺ + e⁻ (E₂) **

The first oxidation (E₁) generates a stable radical cation, and the second oxidation (E₂) produces the dication. The stability of these oxidized species is a key feature of the TTF framework and is attributed to the formation of aromatic 6π-electron 1,3-dithiolium rings in the oxidized states.[2][4]

A visual representation of this redox pathway is provided in the following diagram:

Caption: Experimental workflow for cyclic voltammetry.

Factors Influencing the Redox Behavior of TET-TTF

The electrochemical properties of TET-TTF are not static and can be influenced by several environmental factors.

-

Solvent Effects: The polarity and coordinating ability of the solvent can affect the stability of the charged radical cation and dication species, leading to shifts in the redox potentials. More polar solvents can better solvate the charged species, potentially making the oxidation processes more favorable.

-

Supporting Electrolyte: The choice of supporting electrolyte is crucial. The electrolyte ions can interact with the oxidized forms of TET-TTF, and in some cases, form insoluble salts that can passivate the electrode surface.

-

Temperature: Temperature can influence the diffusion of TET-TTF to the electrode surface and the kinetics of the electron transfer reactions.

Stability of the Redox Species

A significant advantage of the TTF framework is the remarkable stability of its radical cation. [2]The radical cation of TET-TTF can be generated chemically and isolated as a salt. For instance, reaction with a suitable oxidizing agent in the presence of a non-coordinating anion can yield a stable, crystalline radical cation salt. [6]This stability is crucial for applications where the molecule needs to be reliably switched between its different redox states. The dication is also relatively stable, although generally more reactive than the radical cation.

Applications and Future Perspectives

The unique redox properties of TET-TTF and other TTF derivatives make them highly attractive for a range of applications.

-

Molecular Electronics: As a molecular switch, TET-TTF can be incorporated into more complex molecular architectures, such as rotaxanes and catenanes, to create molecular machines where movement can be controlled by an electrochemical stimulus. [4]* Materials Science: TET-TTF can be used as a building block for creating conductive organic materials, including charge-transfer complexes and radical cation salts with interesting magnetic and conductive properties. [7]

Relevance to Drug Development Professionals

While the direct application of TET-TTF as a therapeutic agent is not established, its redox properties are highly relevant to the field of drug development in several ways:

-

Biosensing: TTF derivatives have been explored for the development of electrochemical biosensors. For example, they can be functionalized to selectively bind to biomolecules, and the change in their redox properties upon binding can be used for detection. [8]The reversible and well-defined redox behavior of TET-TTF makes it a promising candidate for such applications.

-

Redox-Responsive Drug Delivery: The ability to switch between different states based on an electrochemical signal opens up possibilities for redox-responsive drug delivery systems. A drug could be encapsulated in a nanocarrier functionalized with TET-TTF. An applied potential could trigger a change in the carrier's properties, leading to the release of the drug.

-

Probing Biological Redox Environments: The redox potentials of TET-TTF are in a range that could potentially interact with biological redox couples. This suggests that appropriately functionalized TET-TTF derivatives could be developed as probes to study redox processes in biological systems.

The future of TET-TTF research lies in the design of more sophisticated molecular systems where its redox activity can be harnessed for specific functions. For drug development professionals, the key will be to integrate the TET-TTF core into biocompatible and targeted molecular architectures.

Conclusion

Tetrakis(ethylthio)tetrathiafulvalene is a fascinating molecule with a rich and well-defined electrochemical redox behavior. Its two-step, reversible oxidation to a stable radical cation and dication makes it an ideal component for the development of molecular switches, conductive materials, and potentially, advanced biomedical technologies. A thorough understanding of its synthesis, electrochemical properties, and the factors that influence them, as detailed in this guide, is essential for unlocking its full potential in both fundamental and applied research.

References

-

Liu, Y., et al. (2010). New anthracene-tetrathiafulvalene derivative-encapsulated SWNT nanocomposite and its application for biosensing. Biosensors and Bioelectronics, 25(7), 1829-1834. [Link]

-

Sessler, J. L., et al. (2006). Tetrathiafulvalene (TTF) derivatives: key building-blocks for switchable processes. Chemical Communications, (10), 1126-1135. [Link]

-

Li, B., et al. (2019). Tetrathiafulvalene Esters with High Redox Potentials and Improved Solubilities for Non-aqueous Redox Flow Battery Applications. Journal of Materials Chemistry A, 7(12), 6843-6849. [Link]

-

Sakai, T., et al. (2025). Solid–Liquid Phase Transition-Induced Magnetic Property Changes in Tetrakis(ethylthio)tetrathiafulvalene Radical Cation Salt. Magnetochemistry, 11(3), 64. [Link]

-

Stoddart, J. F., et al. (2018). Tetrathiafulvalene – a redox-switchable building block to control motion in mechanically interlocked molecules. Beilstein Journal of Organic Chemistry, 14, 190-206. [Link]

-

Al-Harbi, E. A. (2017). Synthesis of redox-responsive tetrathiafulvalene derivatives with amphiphilic properties to be used in soft materials. University of Birmingham. [Link]

-

Li, H., et al. (2011). A water-soluble derivative of tetrathiafulvalene exhibiting pH sensitive redox properties. Chemical Communications, 47(30), 8632-8634. [Link]

-

Jaworski, J., et al. (2015). Electron-donating ability of tetrathiafulvalene derivatives investigated by cyclic voltammetry. Journal of Electroanalytical Chemistry, 747, 107-114. [Link]

-

Fabre, J. M., et al. (2001). Synthesis crystal structures and magnetic properties of 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene polymers. European Journal of Inorganic Chemistry, 2001(10), 2545-2551. [Link]

-

Martín, N., et al. (2000). New Tetrathiafulvalene (TTF) Derivatives Linked to Various Acceptors for Advanced Materials. Journal of Organic Chemistry, 65(18), 5625-5634. [Link]

-

Wallis, J. D., et al. (2007). Synthesis of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) derivatives functionalised with two, four or eight hydroxyl groups. Organic & Biomolecular Chemistry, 5(19), 3234-3243. [Link]

-

Nielsen, M. B., et al. (2015). Interactions between tetrathiafulvalene units in dimeric structures – the influence of cyclic cores. Beilstein Journal of Organic Chemistry, 11, 282-291. [Link]

-

Stoddart, J. F., et al. (2018). Tetrathiafulvalene – a redox-switchable building block to control motion in mechanically interlocked molecules. PMC, 14, 190-206. [Link]

-

Decurtins, S., et al. (2006). Multifunctional Materials Based on Tetrathiafulvalene Derivatives with Binding Sites for Metal Ions. CHIMIA International Journal for Chemistry, 60(5), 256-259. [Link]

-

Dichtel, W. R., et al. (2023). A Redox-Active Tetrathiafulvalene-Based 3D Covalent Organic Framework with scu Topology for Controllable Charge Transport. Small Science, 3(1), 2200048. [Link]

-

Dichtel, W. R., et al. (2022). A Redox-Active Tetrathiafulvalene-Based Three-Dimensional Covalent Organic Framework with scu Topology for Controllable Charge Transport. ChemRxiv. [Link]

-

Bryce, M. R., et al. (2010). Redox-active tetrathiafulvalene and dithiolene compounds derived from allylic 1,4-diol rearrangement products of disubstituted 1,3-dithiole derivatives. Beilstein Journal of Organic Chemistry, 6, 113. [Link]

-

Chen, T., et al. (2005). A FACILE SYNTHEIS OF ASYMMETRICAL 2,3-DICYANO- SUBSTITUTED TETRATHIAFULVALENE DERIVATIVES. HETEROCYCLES, 65(1), 185-191. [Link]

-

van der Boom, T., et al. (2022). Two-Electron Tetrathiafulvalene Catholytes for Nonaqueous Redox Flow Batteries. Advanced Energy Materials, 12(45), 2202534. [Link]

Sources

- 1. chimia.ch [chimia.ch]

- 2. BJOC - Tetrathiafulvalene – a redox-switchable building block to control motion in mechanically interlocked molecules [beilstein-journals.org]

- 3. Tetrathiafulvalene (TTF) derivatives: key building-blocks for switchable processes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Tetrathiafulvalene – a redox-switchable building block to control motion in mechanically interlocked molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. A Redox‐Active Tetrathiafulvalene‐Based 3D Covalent Organic Framework with scu Topology for Controllable Charge Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New anthracene-tetrathiafulvalene derivative-encapsulated SWNT nanocomposite and its application for biosensing - PubMed [pubmed.ncbi.nlm.nih.gov]

Engineering Charge-Transfer Complexes: Mechanistic Insights into Tetrakis(ethylthio)tetrathiafulvalene (TTC2-TTF)

Executive Summary

Tetrathiafulvalene (TTF) and its derivatives are cornerstone electron donors in the development of organic electronics, superconductors, and advanced functional materials. Among these, tetrakis(ethylthio)tetrathiafulvalene (TTC2-TTF) presents a unique structural profile that dictates its electronic behavior. This whitepaper provides an in-depth mechanistic analysis of TTC2-TTF charge-transfer (CT) complex formation, detailing the thermodynamic principles, structural dynamics, and self-validating experimental protocols required for synthesizing high-purity TTC2-TTF complexes.

Mechanistic Foundations of CT Complex Formation

The Mulliken-Marcus Framework

The formation of TTC2-TTF CT complexes is governed by Mulliken’s charge-transfer theory and the Marcus electron-transfer mechanism. In these systems, the energetic offset between the highest occupied molecular orbital (HOMO) of the TTC2-TTF donor and the lowest unoccupied molecular orbital (LUMO) of an acceptor (e.g., TCNQ or Iodine) dictates the degree of partial charge transfer (1[1]).

Redox Chemistry and Stepwise Aromatization

TTC2-TTF acts as a potent π-donor. In its neutral state, the molecule consists of two pro-aromatic 1,3-dithiolylidene rings connected by a central C=C double bond. Upon single-electron oxidation to the radical cation (TTC2-TTF•+), one ring converts into an aromatic 6π-electron system, stabilized by charge delocalization. A subsequent oxidation yields a dication with two fully aromatic rings (2[2]).

Structural Dynamics: The "Fastener Effect"

The length of the alkylthio side chains fundamentally alters the molecular packing of TTF derivatives. While long-chain derivatives (n ≥ 4) adopt a chair-like conformation that maximizes intermolecular van der Waals interactions (the "fastener effect"), TTC2-TTF (n=2) adopts a boat-like conformation (3[3]). This distinct geometry facilitates the formation of strongly interacting π-dimers in the solid state, leading to unique phase-transition-induced magnetic properties, such as antiferromagnetic coupling within the [TTC2-TTF•+][NTf2−] salt (4[4]).

Caption: Mechanistic pathway of TTC2-TTF oxidation and subsequent charge-transfer or dimerization.

Self-Validating Experimental Protocol: Synthesis of TTC2-TTF/TCNQ Complex

Isolating phase-pure CT complexes requires balancing thermodynamic driving forces with kinetic solubility limits. The following protocol details the synthesis of the TTC2-TTF–TCNQ complex, engineered with built-in validation checkpoints to ensure reproducibility and structural integrity.

Step-by-Step Methodology and Causality

Step 1: Independent Solvation (Pre-organization)

-

Action : Dissolve 50 mg of TTC2-TTF and 50 mg of TCNQ in separate 20 mL aliquots of anhydrous acetonitrile (MeCN) at room temperature (5[5]).

-

Causality : MeCN is a polar aprotic solvent with a high dielectric constant, stabilizing the transient radical ions without inducing protic side reactions. Independent dissolution is critical; mixing solid precursors directly in solvent leads to localized supersaturation and the rapid kinetic precipitation of amorphous, non-conductive aggregates (6[6]).

Step 2: Controlled Thermal Mixing

-

Action : Heat both solutions to 60 °C. Dropwise add the TTC2-TTF solution into the TCNQ solution under continuous magnetic stirring for 30 minutes (5[5]).

-

Causality : Elevated temperatures increase the solubility threshold, shifting the reaction into a thermodynamically controlled regime. Dropwise addition maintains a low local donor concentration, ensuring the formation of a highly ordered 1:1 stoichiometric complex.

Step 3: Thermal Annealing and Segregated Stacking

-

Action : Gradually cool the mixture to room temperature at a controlled rate, followed by undisturbed incubation (5[5]).

-

Causality : Slow cooling lowers the free energy of the system gradually, providing the activation energy necessary for molecules to self-assemble into segregated one-dimensional stacks (alternating donor/acceptor columns). This specific crystal packing is the prerequisite for macroscopic metallic or semiconducting behavior (7[7]).

Step 4: Isolation and Internal Validation

-

Action : Isolate the dark precipitate via vacuum filtration, wash with cold MeCN, and dry under vacuum.

-

Validation Checkpoint 1 (FTIR) : Analyze the C≡N stretching frequency. Neutral TCNQ exhibits a peak at 2224 cm⁻¹. A shift to ~2204 cm⁻¹ confirms partial charge transfer from TTC2-TTF to TCNQ, validating successful electronic complexation (8[8]).

-

Validation Checkpoint 2 (XRD) : Powder X-ray diffraction must yield sharp Bragg peaks, confirming high crystallinity and validating the efficacy of the thermal annealing step in preventing amorphous phase formation (5[5]).

Caption: Self-validating experimental workflow for synthesizing TTC2-TTF charge-transfer complexes.

Quantitative Data Presentation

The structural and electronic properties of TTCn-TTF complexes vary significantly based on alkyl chain length and the chosen acceptor. Table 1 summarizes these critical parameters.

| Compound / Complex | Conformation | Alkyl Chain Length (n) | Primary Intermolecular Interaction | Electrical Conductivity / Property |

| TTC1-TTF | Boat-like | 1 | Weak π-π stacking | High resistivity (Semiconductor) |

| TTC2-TTF | Boat-like | 2 | π-dimerization, weak fastener | Solid-liquid phase transitions |

| TTC4-TTF | Chair-like | 4 | Strong fastener effect | Low resistivity (~10⁷ Ω·cm) |

| (TTC2-TTF)-TCNQ | Segregated Stacks | 2 | Charge Transfer (Donor-Acceptor) | High conductivity, EMA tuning |

| [TTC2-TTF•+][NTf2−] | π-Dimer | 2 | Antiferromagnetic coupling | Magnetic switching via phase change |

Table 1: Comparative physicochemical properties of TTCn-TTF derivatives and their charge-transfer complexes. (4[4], 3[3], 5[5])

Advanced Applications: Electromagnetic Absorption

Beyond traditional organic conductors, TTC2-TTF and broader TTF-TCNQ complexes are demonstrating extraordinary utility in electromagnetic absorption (EMA). When integrated into matrices at specific filler-loading ratios (e.g., 30 wt%), the TTF-TCNQ conductive network and multi-polarization characteristics allow for tunable EMA bandwidths across the 7.1–16.6 GHz range, positioning these CT complexes as next-generation materials for electromagnetic interference shielding (9[9]).

References

- Solid–Liquid Phase Transition-Induced Magnetic Property Changes in Tetrakis(ethylthio)

- EP0612752A1 - Organic charge transfer complex.

- Tetrathiafulvalene- (TTF-) Derived Oligopyrrolic Macrocycles.

- Tetracyanoquinodimethane.Wikipedia.

- Crystal Structures and Molecular Packing of Tetrakis(alkylthio)

- Tetrathiafulvalene – a redox-switchable building block to control motion in mechanically interlocked molecules.Beilstein Journals.

- Restoration of Conductivity with TTF-TCNQ Charge-Transfer Salts.Illinois.

- A TTF–TCNQ complex: an organic charge-transfer system with extraordinary electromagnetic response behavior.RSC.

- Supporting Information TTF-TCNQ Complex: An Organic Charge-Transfer System with Extraordinary Electromagnetic Response Behaviors.RSC.

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Tetrathiafulvalene – a redox-switchable building block to control motion in mechanically interlocked molecules [beilstein-journals.org]

- 3. academic.oup.com [academic.oup.com]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. whitegroup.beckman.illinois.edu [whitegroup.beckman.illinois.edu]

- 7. Tetracyanoquinodimethane - Wikipedia [en.wikipedia.org]

- 8. EP0612752A1 - Organic charge transfer complex - Google Patents [patents.google.com]

- 9. A TTF–TCNQ complex: an organic charge-transfer system with extraordinary electromagnetic response behavior - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

Magnetic Properties of Tetrakis(ethylthio)tetrathiafulvalene Radical Cation Salts: A Technical Guide to Magneto-Structural Correlations

Executive Summary

Open-shell ionic compounds—specifically organic radical cation salts—are at the vanguard of advanced materials science due to their highly tunable electronic and magnetic properties. Among these, tetrakis(ethylthio)tetrathiafulvalene (TTC2-TTF) radical cation salts represent a unique class of stimuli-responsive materials. Recent breakthroughs have demonstrated that these materials can undergo reversible solid–liquid phase transitions accompanied by dramatic shifts in magnetic susceptibility, transitioning from an antiferromagnetic crystalline state to a paramagnetic liquid state[1].

This whitepaper provides an in-depth technical analysis of the magnetic properties of TTC2-TTF radical cation salts. By elucidating the mechanistic causality behind their behavior and detailing rigorous experimental protocols, this guide serves researchers in materials science, physical chemistry, and bio-organic electronics seeking to leverage phase-transition-induced magnetic switching.

Molecular Design and Electronic Structure

Tetrathiafulvalene (TTF) and its derivatives are classic electron-donor molecules widely utilized in the construction of organic conductors and supramolecular architectures[2]. The specific functionalization in tetrakis(ethylthio)tetrathiafulvalene (TTC2-TTF) introduces critical structural and electronic features:

-

Stable Radical Cation System: The electron-rich TTF core readily undergoes single-electron oxidation to form a stable radical cation (TTC2-TTF•+). This open-shell system provides the foundational unpaired electron (spin S=1/2 ) necessary for magnetic activity[3].

-

Steric Flexibility and Fluidity: The four ethylthio (–SCH₂CH₃) substituents provide steric bulk and conformational flexibility. When paired with specific counterions—such as the bis(trifluoromethanesulfonyl)imide (NTf₂⁻) anion—the charge delocalization and flexibility of the anion drastically lower the lattice energy. This induces liquescent behavior (melting at relatively low temperatures) without molecular decomposition[1].

Mechanisms of Magnetic Property Modulation

The magnetic properties of TTC2-TTF radical cation salts are not static; they are entirely dictated by supramolecular packing and intermolecular spin–spin interactions, which can be modulated by thermal stimuli or counterion coordination.

The Crystalline Phase: π-Dimerization and Antiferromagnetism

In the solid state, TTC2-TTF radical cations self-assemble into associated structures known as π-dimers[1]. Single-crystal X-ray diffraction analysis reveals that the planar TTF cores stack closely together.

-

Causality: This extreme proximity allows for significant orbital overlap between the singly occupied molecular orbitals (SOMOs) of adjacent radical cations. The strong orbital overlap facilitates intermolecular spin pairing.

-

Observation: Consequently, the unpaired electrons engage in strong antiferromagnetic interactions, resulting in an ESR-silent (or extremely weak) state at lower temperatures, as the spins cancel each other out to yield a diamagnetic-like singlet ground state[4].

The Liquid Phase: Dimer Dissociation and Paramagnetism

When heated past their melting point (e.g., 144 °C for [TTC2-TTF][NTf₂]), the crystalline lattice collapses into a liquid state[4].

-

Causality: The applied thermal energy overcomes the enthalpy of π-dimerization, causing the dimers to dissociate into independent, highly mobile monomeric radical cations. The distance between TTF cores increases, and the specific SOMO–SOMO orbital overlap is lost.

-

Observation: The antiferromagnetic coupling is broken. The material transitions into a paramagnetic state, characterized by a sudden and significant increase in Electron Spin Resonance (ESR) signal intensity[1]. This solid–liquid phase-transition-induced magnetic switching is highly reversible upon cooling[4].

Influence of Inorganic Counterions

The choice of oxidizing agent and counterion can also yield rigid crystalline coordination polymers rather than liquescent salts. For instance, oxidation of TTC2-TTF with CuCl₂ yields (TTC2-TTF)₂[Cu₂Cl₆][5]. In these salts, the magnetic properties are influenced by alternate donor–acceptor columnar arrangements and short S···Cl contacts, leading to complex transitions between antiferromagnetic and ferromagnetic coupling upon further oxidation[5].

Caption: Reversible solid-liquid phase transition inducing magnetic switching in TTC2-TTF salts.

Experimental Protocols for Synthesis and Characterization

To ensure trustworthiness and self-validating results, the following protocols outline the synthesis and magnetic characterization of TTC2-TTF radical cation salts.

Protocol 1: Chemical Oxidation and Isolation of [TTC2-TTF][NTf₂]

-

Precursor Preparation: Dissolve neutral TTC2-TTF (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an inert argon atmosphere to prevent premature ambient oxidation or degradation.

-

Oxidation: Slowly add a solution of silver bis(trifluoromethanesulfonyl)imide (AgNTf₂) (1.0 equiv) in anhydrous CH₂Cl₂. The reaction mixture will undergo a distinct color change indicating the formation of the radical cation[3].

-

Filtration: Stir for 2 hours at room temperature. Filter the mixture through a pad of Celite to remove the precipitated elemental silver (Ag⁰) byproduct.

-

Crystallization: Concentrate the filtrate under reduced pressure. Grow single crystals via the slow diffusion of a non-polar antisolvent (e.g., hexane) into the CH₂Cl₂ solution at -20 °C.

-

Self-Validation Step: Perform Cyclic Voltammetry (CV) on the neutral precursor prior to reaction to confirm that its first oxidation potential ( E1/2 ) aligns with the oxidizing strength of the chosen silver salt[3].

Protocol 2: Variable-Temperature ESR and Magnetic Susceptibility

-

Sample Preparation: Seal a microcrystalline sample of the radical cation salt in a quartz ESR tube under a vacuum or inert helium atmosphere.

-

VT-ESR Spectroscopy: Mount the tube in an X-band ESR spectrometer equipped with a variable-temperature control unit.

-

Measurement: Record spectra continuously from 20 °C (293 K) up to 160 °C (433 K) at a microwave frequency of ~9.14 GHz[4].

-

Analysis: Integrate the ESR signal to determine the spin susceptibility ( χspin ) as a function of temperature. A sharp discontinuity or exponential increase in χspin at the melting point (e.g., 144 °C) validates the transition from the antiferromagnetic π-dimer state to the paramagnetic monomeric state[1].

Caption: Experimental workflow for the synthesis and magneto-structural characterization of TTC2-TTF salts.

Quantitative Data Summarization

The following table summarizes the key structural and magnetic properties of distinct TTC2-TTF radical cation salts based on established literature.

| Compound | Counterion | Phase Transition Temp | Magnetic State (Solid) | Magnetic State (Liquid / High Temp) | Reference |

| [TTC2-TTF][NTf₂] | Bis(trifluoromethanesulfonyl)imide | 144 °C (Melting) | Antiferromagnetic (π-dimer) | Paramagnetic (Monomer) | Sakai et al.[1] |

| (TTC2-TTF)₂[Cu₂Cl₆] | Hexachlorodicuprate(II) | N/A (Decomposes) | Antiferromagnetic | Ferromagnetic (upon air oxidation) | Munakata et al.[5] |

| (TTC2-TTF)₂[Cu₂Br₆] | Hexabromodicuprate(II) | N/A (Decomposes) | Antiferromagnetic | N/A | Munakata et al.[5] |

Future Perspectives in Drug Development and Bio-organic Electronics

While TTC2-TTF radical cation salts are primarily investigated within the realm of physical chemistry and materials science, their unique stimuli-responsive properties hold untapped potential for biomedical and pharmaceutical applications:

-

Smart MRI Contrast Agents: The ability to switch between diamagnetic-like (antiferromagnetic) and highly paramagnetic states via external stimuli (such as localized temperature changes or specific solvent interactions) could inspire the design of next-generation, switchable MRI contrast agents that only activate in specific microenvironments (e.g., tumor hyperthermia).

-

Biosensors and Signal Transduction: The drastic change in ESR signal intensity upon the dissociation of π-dimers can be adapted into a signal-transduction mechanism for detecting local microenvironmental changes, such as lipid bilayer fluidity or targeted drug delivery tracking.

References

-

Sakai, T., Kawamorita, S., Naota, T., & Suzuki, S. (2025). Solid–Liquid Phase Transition-Induced Magnetic Property Changes in Tetrakis(ethylthio)tetrathiafulvalene Radical Cation Salt. MDPI Chemistry, 7(2), 32. URL:[Link]

-

Gan, X., Munakata, M., Kuroda-Sowa, T., Maekawa, M., & Misaki, Y. (1995). Synthesis, structure and properties of a linear copper(I) coordination polymer with tetrakis(ethylthio)tetrathiafulvalene. Polyhedron, 14(10), 1343-1350. URL:[Link]

-

McNamara, L. E., et al. (2014). Stabilizing Radical Cation and Dication of a Tetrathiafulvalene Derivative by a Weakly Coordinating Anion. Inorganic Chemistry, 53(11), 5387-5389. URL:[Link]

Sources

Application Note: Step-by-Step Synthesis and Purification Protocol for Tetrakis(ethylthio)tetrathiafulvalene (TTC2-TTF)

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Experimental Methodology, and Self-Validating Quality Control

Executive Summary

Tetrakis(ethylthio)tetrathiafulvalene (TTC2-TTF) is a highly electron-rich organic donor molecule that serves as a foundational building block in the development of organic field-effect transistors (OFETs), superconducting radical cation salts, and advanced charge-transfer materials[1][2]. As a Senior Application Scientist, I have structured this protocol to move beyond a simple list of instructions. This guide details the mechanistic causality behind each synthetic choice, ensuring that researchers can adapt, troubleshoot, and scale the production of TTC2-TTF with high scientific integrity.

The synthesis is executed in two primary phases: the alkylation of a stable zincate precursor to form a thione intermediate, followed by a phosphite-mediated homocoupling reaction to construct the central tetrathiafulvalene core.

Mechanistic Rationale & Experimental Design

To ensure a robust and reproducible synthesis, it is critical to understand the why behind the reagents and conditions:

-

Precursor Selection: We utilize bis(tetraethylammonium) bis(1,3-dithiole-2-thione-4,5-dithiolato)zincate, commonly written as (NEt₄)₂[Zn(dmit)₂], as the starting material. Free dmit²⁻ is highly unstable and prone to oxidation. The zincate complex traps the ligand in a stable, bench-handleable form, allowing for controlled alkylation and improved production efficiency[3].

-

Phosphite-Mediated Homocoupling: The construction of the TTF core relies on the homocoupling of 4,5-bis(ethylthio)-1,3-dithiole-2-thione. Triethyl phosphite (P(OEt)₃) acts as both a high-boiling solvent and a thiophilic desulfurizing agent. It attacks the thione sulfur, eliminating triethyl thiophosphate (S=P(OEt)₃) and generating a reactive carbene intermediate at the C2 position. The dimerization of these carbenes yields the central C=C double bond of TTC2-TTF[2].

-

Inert Atmosphere: The resulting TTC2-TTF is highly electron-rich. Conducting the homocoupling under a strict nitrogen or argon atmosphere is non-negotiable to prevent premature oxidation of the product into its radical cation form at elevated temperatures.

Quantitative Data & Reagent Summary

The following table summarizes the stoichiometric requirements and physical properties for a standard 10-gram scale synthesis based on the zincate precursor.

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Mechanistic Role |

| (NEt₄)₂[Zn(dmit)₂] | 718.5 | 1.0 | 10.0 g | Stable dmit²⁻ Precursor |

| Ethyl Bromide (EtBr) | 108.97 | 5.0 (Excess) | 5.2 mL | Alkylating Agent |

| Acetone (Anhydrous) | 58.08 | Solvent | 100 mL | Phase 1 Reaction Medium |

| 4,5-Bis(ethylthio)-1,3-dithiole-2-thione | 254.4 | 1.0 (Interm.) | ~6.0 g | Coupling Intermediate |

| Triethyl Phosphite (P(OEt)₃) | 166.16 | Excess | 25 mL | Desulfurizing Agent / Solvent |

| Methanol | 32.04 | Anti-solvent | 100 mL | Precipitation Medium |

| CH₂Cl₂ / Cyclohexane | N/A | Solvent | Varies | Recrystallization System |

Step-by-Step Synthesis Protocol

Phase 1: Preparation of 4,5-Bis(ethylthio)-1,3-dithiole-2-thione

-

Suspension: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 10.0 g of (NEt₄)₂[Zn(dmit)₂] in 100 mL of anhydrous acetone.

-

Alkylation: Add 5.2 mL of ethyl bromide to the suspension in a single portion.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 60 °C) for 3 hours. The deep red color of the zincate complex will gradually transition to a lighter orange/yellow suspension as zinc bromide and tetraethylammonium bromide precipitate.

-

Filtration: Cool the reaction mixture to room temperature and filter it through a Celite pad to remove the inorganic and ammonium salts.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Isolation: Purify the resulting crude residue by passing it through a short silica gel plug using dichloromethane as the eluent. Evaporation of the solvent yields 4,5-bis(ethylthio)-1,3-dithiole-2-thione as an orange-yellow solid.

Phase 2: Phosphite-Mediated Homocoupling to TTC2-TTF

-

Preparation: Transfer the purified 4,5-bis(ethylthio)-1,3-dithiole-2-thione (~6.0 g) into an oven-dried 100 mL two-neck round-bottom flask.

-

Reagent Addition: Add 25 mL of freshly distilled triethyl phosphite. Critical Note: P(OEt)₃ is highly susceptible to hydrolysis and oxidation; degraded reagent will severely compromise the desulfurization efficiency and lower the yield[4].

-

Degassing: Purge the system with dry nitrogen gas for 15 minutes to displace oxygen.

-

Coupling: Heat the mixture to 110–120 °C under a continuous nitrogen blanket. Maintain this temperature for 4 to 6 hours. The solution will darken significantly as the TTF core forms.

-

Precipitation: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into 100 mL of ice-cold methanol while stirring vigorously. The crude TTC2-TTF will precipitate as a dark solid.

-

Collection: Collect the precipitate via vacuum filtration and wash it with three 20 mL portions of cold methanol to remove residual triethyl phosphite and triethyl thiophosphate byproducts.

Phase 3: Purification and Crystallization

-

Dissolution: Dissolve the crude TTC2-TTF in a minimum volume of dehydrated dichloromethane (CH₂Cl₂).

-

Layering: Carefully layer dehydrated cyclohexane on top of the dichloromethane solution (a 1:2 ratio of CH₂Cl₂ to cyclohexane works optimally)[1].

-

Crystallization: Allow the flask to stand undisturbed in a dark environment at 4 °C for 24–48 hours.

-

Harvesting: Collect the resulting neutral TTC2-TTF crystals via filtration, wash with cold cyclohexane, and dry under high vacuum.

Quality Control & Self-Validating System

To ensure trustworthiness and experimental integrity, the protocol incorporates the following self-validating checkpoints:

-

Colorimetric Validation: Neutral TTC2-TTF crystallizes as orange/reddish-brown crystals. If the isolated crystals exhibit a deep green hue, this is a definitive indicator of unintended oxidation to the radical cation salt (TTC2-TTF•⁺)[1]. This can occur if the inert atmosphere was breached during Phase 2 or 3.

-

TLC Monitoring (Phase 2): The progress of the homocoupling can be validated in real-time via Thin Layer Chromatography (Silica gel, Hexane:CH₂Cl₂ 1:1). The starting thione intermediate is highly UV-active and runs distinctly lower than the highly non-polar TTC2-TTF product. Complete disappearance of the lower spot validates the end of the reaction.

-

Solubility Check: The final neutral product should be highly soluble in dichloromethane and chloroform, but poorly soluble in methanol and water. Immediate precipitation upon methanol addition in Phase 2 confirms the successful generation of the hydrophobic TTF core.

Diagram: Synthetic Workflow

Figure 1: Step-by-step synthetic workflow for the preparation of TTC2-TTF.

Sources

- 1. Solid–Liquid Phase Transition-Induced Magnetic Property Changes in Tetrakis(ethylthio)tetrathiafulvalene Radical Cation Salt | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. EP0612752A1 - Organic charge transfer complex - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Fabrication of Organic Field-Effect Transistors Using Tetrakis(ethylthio)tetrathiafulvalene

Introduction: The Promise of Tetrakis(ethylthio)tetrathiafulvalene (TTC2-TTF) in Organic Electronics

The field of organic electronics holds the potential for revolutionary technologies, including flexible displays, low-cost printable circuits, and large-area sensors.[1] At the heart of these innovations lies the organic field-effect transistor (OFET), a device analogous to the silicon-based transistors that form the bedrock of modern electronics. The performance of an OFET is intrinsically linked to the properties of the organic semiconductor employed as the active layer.[2]

Tetrathiafulvalene (TTF) and its derivatives have long been a focus of materials science research due to their excellent electron-donating properties and their tendency to form well-ordered molecular stacks, a crucial characteristic for efficient charge transport.[1][3] These molecules typically exhibit p-type semiconductor behavior, meaning they conduct positive charge carriers (holes). However, the strong electron-donating nature of the parent TTF can lead to instability in ambient conditions, as the thin films are susceptible to oxidation.[1]

This has led to the exploration of various TTF derivatives, where chemical modifications are made to the core structure to enhance stability and tune electronic properties. Tetrakis(ethylthio)tetrathiafulvalene (TTC2-TTF) is one such derivative. The introduction of four ethylthio (-S-CH₂CH₃) groups to the TTF core is expected to influence the molecule's solubility, molecular packing, and electronic energy levels, making it a compelling candidate for use in OFETs. This application note provides a detailed guide for the fabrication and characterization of OFETs using TTC2-TTF, drawing upon established methodologies for small molecule organic semiconductors and providing insights into the critical process parameters that govern device performance.

Material Properties and Handling

A thorough understanding of the material's properties is paramount for successful device fabrication.

| Property | Value/Consideration | Source |

| Molecular Formula | C₁₄H₁₆S₈ | - |

| Molecular Weight | 440.82 g/mol | - |

| Appearance | Orange to brownish crystalline powder | - |

| Solubility | Soluble in many common organic solvents such as dichloromethane, chloroform, and chlorobenzene. | [4] |

| HOMO/LUMO Levels | The HOMO-LUMO gap for the parent TTF is in the range of 3.6-4.0 eV, depending on the solvent. The ethylthio groups are electron-donating and are expected to raise the HOMO level, thus reducing the energy gap.[5][6] | |

| Handling and Storage | Like many TTF derivatives, TTC2-TTF can be sensitive to air and light. It is recommended to store the material in a dark, inert atmosphere (e.g., in a glovebox or desiccator) and to handle solutions promptly.[1] |

Energy Level Diagram for a TTC2-TTF OFET

A fundamental understanding of the energy level alignment between the different materials in an OFET is crucial for efficient charge injection and transport. The diagram below illustrates the typical energy levels for a p-type OFET with gold electrodes.

Caption: Energy level diagram of a TTC2-TTF OFET with gold electrodes.

Fabrication of Bottom-Gate, Top-Contact OFETs

This section details the fabrication of a common OFET architecture, the bottom-gate, top-contact configuration. This structure is widely used in research due to its straightforward fabrication process.

Device Structure Workflow

Caption: Workflow for fabricating a bottom-gate, top-contact OFET.

Part 1: Substrate Preparation

The quality of the substrate and the interface between the dielectric and the organic semiconductor is critical for achieving high-performance devices.

Protocol 1: Substrate Cleaning

-

Initial Cleaning: Place the heavily n-doped Si wafers with a 300 nm thermally grown SiO₂ layer in a beaker.

-

Sonication: Sequentially sonicate the substrates in a bath of deionized water, acetone, and isopropanol for 15 minutes each.

-

Drying: Dry the substrates under a stream of dry nitrogen gas.

-

UV-Ozone Treatment: Place the dried substrates in a UV-ozone cleaner for 10 minutes to remove any remaining organic residues and to create a hydrophilic surface.

Part 2: Organic Semiconductor Deposition

The deposition of the TTC2-TTF thin film is the most critical step in the fabrication process. Both solution-based and vacuum-based methods can be employed, each with its own advantages and challenges.

Method A: Solution-Shearing

Solution-shearing is a scalable technique that can produce highly crystalline organic semiconductor films.[7]

Protocol 2: Solution-Shearing of TTC2-TTF

-

Solution Preparation: Prepare a solution of TTC2-TTF in a high-boiling point solvent such as chlorobenzene or dichlorobenzene at a concentration of 5-10 mg/mL. Gently heat and stir the solution to ensure complete dissolution.

-

Substrate Heating: Place the cleaned Si/SiO₂ substrate on a hot plate set to a temperature between 60-100 °C. The optimal temperature will depend on the solvent used and needs to be empirically determined.

-

Shearing Process:

-

Place a shearing blade (e.g., a clean glass slide or a specialized coater blade) at a small angle (typically < 1°) to the substrate.

-

Deposit a small volume of the TTC2-TTF solution at the edge of the blade.

-

Move the blade across the substrate at a constant, slow speed (e.g., 0.1-1 mm/s).

-

-

Annealing: After deposition, anneal the film on the hot plate for an additional 10-30 minutes to promote further crystallization and remove residual solvent.

Method B: Thermal Evaporation

Thermal evaporation is a high-vacuum technique that allows for precise control over film thickness and purity.[8][9]

Protocol 3: Thermal Evaporation of TTC2-TTF

-

Source Preparation: Place a small amount of TTC2-TTF powder in a clean thermal evaporation source (e.g., a molybdenum or tungsten boat).

-

Substrate Mounting: Mount the cleaned Si/SiO₂ substrates in the vacuum chamber.

-

Vacuum Deposition:

-

Evacuate the chamber to a base pressure of < 1 x 10⁻⁶ Torr.

-

Heat the substrate to a desired temperature (room temperature to 80 °C).

-

Slowly increase the current to the evaporation source until the TTC2-TTF begins to sublimate.

-

Deposit the TTC2-TTF at a slow rate of 0.1-0.5 Å/s to a final thickness of 30-50 nm, monitored by a quartz crystal microbalance.

-

Part 3: Electrode Deposition

Protocol 4: Gold Electrode Deposition

-

Shadow Mask Alignment: Place a shadow mask with the desired source and drain electrode pattern in direct contact with the TTC2-TTF film.

-

Thermal Evaporation of Gold: In a thermal evaporator, deposit a 50 nm layer of gold at a rate of ~1 Å/s. A thin (5 nm) adhesion layer of chromium or titanium can be deposited prior to the gold to improve adhesion.

Device Characterization

Once the fabrication is complete, the electrical performance of the OFETs must be characterized. This is typically done in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation of the device.

Key Performance Metrics

| Parameter | Description |

| Field-Effect Mobility (µ) | A measure of how quickly charge carriers move through the semiconductor. Higher mobility leads to faster switching speeds. |

| On/Off Current Ratio (I_on/I_off) | The ratio of the current when the transistor is "on" to the current when it is "off". A high on/off ratio is essential for digital logic applications. |

| Threshold Voltage (V_th) | The gate voltage at which the transistor begins to conduct. A low threshold voltage is desirable for low-power operation. |

Protocol 5: Electrical Characterization

-

Probe Station Setup: Place the fabricated device on the chuck of a probe station.

-

Connections: Connect the source, drain, and gate electrodes to a semiconductor parameter analyzer.

-

Transfer Characteristics:

-

Apply a constant drain-source voltage (V_ds), typically in the saturation regime (e.g., -40 V).

-

Sweep the gate-source voltage (V_gs) from a positive value (e.g., +20 V) to a negative value (e.g., -60 V).

-

Measure the drain current (I_d).

-

-

Output Characteristics:

-

Apply a constant gate-source voltage (V_gs) at several negative values (e.g., 0 V, -10 V, -20 V, -30 V, -40 V).

-

For each V_gs, sweep the drain-source voltage (V_ds) from 0 V to a negative value (e.g., -60 V).

-

Measure the drain current (I_d).

-

Data Analysis

The field-effect mobility in the saturation regime can be calculated from the transfer characteristics using the following equation:

I_d = (W/2L) * C_i * µ * (V_gs - V_th)²

Where:

-

I_d is the drain current

-

W is the channel width

-

L is the channel length

-

C_i is the capacitance per unit area of the gate dielectric

-

µ is the field-effect mobility

-

V_gs is the gate-source voltage

-

V_th is the threshold voltage

A plot of the square root of I_d versus V_gs should yield a straight line in the saturation region, from which the mobility and threshold voltage can be extracted.

Expected Results and Troubleshooting

While specific performance data for TTC2-TTF OFETs is not widely published, based on the performance of other TTF derivatives, one can expect p-type behavior with hole mobilities in the range of 10⁻³ to 10⁻¹ cm²/Vs.[10][11] The on/off ratio should be in the range of 10⁴ to 10⁶.

Common Issues and Solutions

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Mobility | - Poor crystallinity of the semiconductor film.- High density of trap states at the dielectric interface.- High contact resistance. | - Optimize deposition parameters (e.g., substrate temperature, deposition rate, annealing conditions).- Use a surface treatment on the dielectric.- Use a different electrode material or an adhesion layer. |

| Low On/Off Ratio | - High off-current due to impurities or a non-uniform film.- Gate leakage. | - Ensure high purity of the TTC2-TTF.- Optimize film deposition to improve uniformity.- Check for shorts between the gate and source/drain electrodes. |

| High Threshold Voltage | - Trapped charges at the dielectric interface.- Doping of the semiconductor by atmospheric species. | - Use a surface treatment on the dielectric.- Perform all fabrication and characterization steps in an inert atmosphere. |

Thin Film Morphology and Structure

The morphology and crystal structure of the TTC2-TTF thin film play a crucial role in determining device performance.

-

Atomic Force Microscopy (AFM): AFM is used to visualize the surface morphology of the thin film. Ideally, the film should be composed of large, interconnected crystalline grains to facilitate efficient charge transport.[12]

-

X-Ray Diffraction (XRD): XRD is used to determine the crystal structure and orientation of the molecules in the thin film. A high degree of crystallinity with a preferential out-of-plane orientation is desirable for high mobility.[12]

Conclusion

Tetrakis(ethylthio)tetrathiafulvalene is a promising organic semiconductor for the fabrication of p-type organic field-effect transistors. By following the detailed protocols outlined in this application note and carefully controlling the key fabrication parameters, researchers can produce high-quality thin films and functional OFET devices. The insights provided into material properties, device architecture, and characterization techniques should serve as a valuable resource for those working in the field of organic electronics and contribute to the advancement of this exciting technology.

References

-

Kazuo, T. Organic semiconductors for organic field-effect transistors. Journal of Physics D: Applied Physics. [Link]

-

Rovira, C., et al. Structural and electronic characterisation of π-extended tetrathiafulvalene derivatives as active components in field-effect transistors. CrystEngComm. [Link]

-

Gao, X., et al. Organic field-effect transistors based on tetrathiafulvalene derivatives. Pure and Applied Chemistry. [Link]

-

Lleixà, T., et al. Fused H-shaped tetrathiafulvalene–oligothiophenes as charge transport materials for OFETs and OPVs. Journal of Materials Chemistry C. [Link]

-

Adachi, C. Organic Field-Effect Transistor (OFET). Chihaya Adachi Laboratory. [Link]

-

Azeez, Y. H., & Ahmed, H. SH. Exploring the Structure, Electron Density and HOMO-LUMO Studies of Tetrathiafulvalene (TTF) as Organic Superconductors: A DFT and AIM. Passer Journal of Basic and Applied Sciences. [Link]

-

Matsumoto, T., et al. Organic Field-Effect Transistors Using Hetero-Layered Structure with OLED Materials. IntechOpen. [Link]

-

Mas-Torrent, M., et al. Organic field-effect transistors (OFETs) of highly oriented films of dithiophene-tetrathiafulvalene prepared by zone casting. Organic Electronics. [Link]

-

Gnanamozhi, P., et al. Exploring the Structure, Electron Density and HOMO-LUMO Studies of Tetrathiafulvalene (TTF) as Organic Superconductors: A DFT and AIM Analysis. RGN Publications. [Link]

-

Ramalingam, M., et al. Molecular orbital studies (hardness, chemical potential, electro negativity and electrophilicity) of TTFs conjugated between 1, 3-dithiole. Journal of Chemical and Pharmaceutical Research. [Link]

-

CMDITR. OFET Fabrication and Characterization. YouTube. [Link]

-

Iwamoto, M., et al. Structural studies of tetrathiafulvalene–tetracyanoquinodimethane thin films by scanning tunneling microscopy. Applied Physics Letters. [Link]

-

Adamopoulos, G. (INVITED) Solution processed p- and n-type thin film transistors employing metal oxide-based semiconducting channels. Lancaster University. [Link]

-

Bendjeddou, A., et al. Structural, HOMO-LUMO, NBO, NLO Analysis and Reactivity Descriptors of a Series of Bis-fused Tetrathiafulvalene. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Iizuka, M., et al. Liquid crystals for organic thin-film transistors. Nature Communications. [Link]

-

Harvard University Center for Nanoscale Systems. Thermal Evaporator (TE-3, TE-4, TE-5) User Manual. Harvard University. [Link]

-

Lee, W. H., et al. Solution processed high-performance organic thin film transistors. Academia.edu. [Link]

-

Stenger, J. P., et al. Tetrathiafulvalene-2,3,6,7-tetrathiolate Linker Redox-State Elucidation via S K-edge X-ray Absorption Spectroscopy. ChemRxiv. [Link]

-

Wang, Z., et al. Enhancing the photothermal conversion of tetrathiafulvalene-based MOFs by redox doping and plasmon resonance. Chemical Science. [Link]

-

Sakai, T., et al. Solid–Liquid Phase Transition-Induced Magnetic Property Changes in Tetrakis(ethylthio)tetrathiafulvalene Radical Cation Salt. Magnetochemistry. [Link]

-

Sakai, T., et al. Solid–Liquid Phase Transition-Induced Magnetic Property Changes in Tetrakis(ethylthio)tetrathiafulvalene Radical Cation Salt. ResearchGate. [Link]

-

Stoddart, J. F., et al. Tetrathiafulvalene – a redox-switchable building block to control motion in mechanically interlocked molecules. Beilstein Journal of Organic Chemistry. [Link]

-

Shrestha, S. Study on Growth and Characteristics of Thermally Evaporated Organic Semiconductor Layers. Shizuoka University. [Link]

Sources

- 1. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Field-Effect Transistor (OFET) | 安達千波矢 研究室 [cstf.kyushu-u.ac.jp]

- 3. publications.iupac.org [publications.iupac.org]

- 4. mdpi.com [mdpi.com]

- 5. passer.garmian.edu.krd [passer.garmian.edu.krd]

- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 7. (PDF) Solution processed high-performance organic thin film transistors [academia.edu]

- 8. dora.bk.tsukuba.ac.jp [dora.bk.tsukuba.ac.jp]

- 9. cns1.rc.fas.harvard.edu [cns1.rc.fas.harvard.edu]

- 10. Fused H-shaped tetrathiafulvalene–oligothiophenes as charge transport materials for OFETs and OPVs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 11. lampx.tugraz.at [lampx.tugraz.at]

- 12. researchgate.net [researchgate.net]

Application Note: Preparation and Characterization of Conducting Charge-Transfer Salts Using Tetrakis(ethylthio)tetrathiafulvalene (TTC2-TTF)

Introduction & Mechanistic Principles

Tetrathiafulvalene (TTF) and its derivatives are cornerstone electron-donor molecules in the development of electrically conducting and stimuli-responsive organic materials. Among these, tetrakis(ethylthio)tetrathiafulvalene (TTC2-TTF) is particularly valuable. Its extended ethylthio peripheries increase molecular polarizability and enhance intermolecular S···S contacts, which are thermodynamically critical for robust π-stacking.

When oxidized by transition metal salts (e.g., CuCl₂, CuBr₂) or organic radical cations, TTC2-TTF undergoes a single-electron transfer (SET) to form a stable radical cation (TTC2-TTF•⁺). The physical and electronic properties of the resulting charge-transfer (CT) salt are entirely dictated by the causality of counterion selection and the crystallization environment:

-

Liquescent Magnetic Salts: Pairing TTC2-TTF•⁺ with a highly flexible, charge-delocalized anion like bis(trifluoromethanesulfonyl)imide (NTf₂⁻) disrupts rigid crystal packing. This lowers the melting point, enabling [1] that trigger dramatic, thermally reversible changes in magnetic properties due to the formation and dissociation of antiferromagnetically coupled π-dimers.

-

1D Conductive Nanowires: Conversely, reacting TTC2-TTF with metal oxidants under controlled interfacial diffusion forces the radical cations into highly ordered 1D columnar stacks. This yields[2] rather than amorphous bulk precipitates. These nanowires can be integrated into microfluidic platforms to serve as [3], providing a crucial diagnostic tool for drug development professionals.

Single-electron transfer and self-assembly mechanism in TTC2-TTF charge-transfer salts.

Materials and Reagents

Critical Insight: All solvents must be strictly anhydrous. The radical cation TTC2-TTF•⁺ is highly electrophilic and susceptible to nucleophilic attack by trace water, which irreversibly quenches the mixed-valence state and degrades both magnetic and conductive properties.

-

Electron Donor: Tetrakis(ethylthio)tetrathiafulvalene (TTC2-TTF)

-

Organic Oxidant: Tris(4-bromophenyl)aminium bis(trifluoromethanesulfonyl)imide ([TBPA•⁺][NTf₂⁻])

-

Inorganic Oxidants: Copper(II) chloride (CuCl₂), Iron(III) chloride (FeCl₃)

-

Dehydrated Solvents: Dichloromethane (CH₂Cl₂), Acetonitrile (CH₃CN), Diethyl ether (Et₂O), Cyclohexane.

Experimental Protocols

Protocol A: Bulk Synthesis of Liquescent Radical Cation Salts ([TTC2-TTF•⁺][NTf₂⁻])

This protocol relies on a homogeneous SET reaction to isolate a stimuli-responsive magnetic CT salt.

-

Preparation: In a glovebox under an inert argon atmosphere, suspend 105 mg (0.236 mmol) of neutral TTC2-TTF and 180 mg (0.236 mmol) of [TBPA•⁺][NTf₂⁻] in 10 mL of dehydrated CH₂Cl₂.

-

Oxidation: Stir the mixture for 1 hour at room temperature. The solution will progressively darken to a deep green as the TTC2-TTF•⁺ radical cation forms.

-

Concentration: Concentrate the mixture under reduced pressure to approximately 2 mL.

-

Precipitation: Rapidly add 15 mL of dehydrated Et₂O to the concentrated residue. Causality: The sudden shift in solvent polarity thermodynamically forces the precipitation of the ionic CT salt while keeping the neutral organic byproducts (e.g., reduced TBPA) dissolved in solution.

-

Isolation: Collect the precipitate using a PTFE membrane filter.

-

Purification: Recrystallize the crude product from a binary solvent system of CH₂Cl₂/cyclohexane to yield deep green crystals (approx. 95% yield).

-

Self-Validating Check: Analyze the crystalline product via Electron Spin Resonance (ESR) spectroscopy. At room temperature, it should exhibit an extremely weak ESR signal due to strong antiferromagnetic interactions within the π-dimer. Upon heating past its melting point (~90 °C), the ESR signal must dramatically intensify as the π-dimers dissociate into paramagnetic monomers.

Protocol B: Microfluidic Interfacial Synthesis of Conductive Nanowires

Bulk mixing often yields dendritic or particulate structures due to uncontrolled, rapid nucleation. This microfluidic protocol utilizes laminar flow to create a controlled diffusion interface, thermodynamically favoring 1D anisotropic growth.

-

Device Preparation: Utilize a standard polydimethylsiloxane (PDMS) microfluidic chip featuring a Y-junction that converges into a main reaction channel.

-

Precursor Solutions: Prepare a 1.0 mM solution of TTC2-TTF in dehydrated CH₂Cl₂ (Stream A) and a 1.0 mM solution of the metal oxidant (e.g., CuCl₂ or FeCl₃) in CH₃CN (Stream B).

-

Flow Control: Inject Stream A and Stream B simultaneously into the Y-junction using precision syringe pumps set to a flow rate of 1.0 µL/min.

-

Interfacial Growth: Causality: Due to the low Reynolds number within the microchannel, the two streams flow parallel to each other without turbulent mixing. The SET reaction occurs exclusively at the liquid-liquid interface via controlled molecular diffusion, preventing rapid bulk precipitation and allowing the radical cations to slowly self-assemble into highly ordered S···S linked stacks.

-

Harvesting: High-aspect-ratio 1D nanowires will self-assemble at the interface. Collect the effluent, wash gently with Et₂O, and deposit directly onto microelectrodes for conductivity measurements or biosensor integration.

Comparative workflow for bulk crystallization versus microfluidic nanowire synthesis.

Quantitative Data Summary

The physical properties of TTC2-TTF charge-transfer salts vary significantly based on the synthetic route and the chosen electron acceptor.

| Property / Parameter | Bulk Synthesis (Liquescent Salt) | Microfluidic Synthesis (1D Nanowires) |

| Oxidant / Acceptor | [TBPA•⁺][NTf₂⁻] | CuCl₂, FeCl₃ |

| Solvent System | CH₂Cl₂ / Et₂O (Bulk) | CH₂Cl₂ / CH₃CN (Laminar Interface) |

| Morphology | Deep green bulk crystals | 1D high-aspect-ratio nanowires |

| Structural Assembly | Antiferromagnetic π-dimers | Columnar 1D π-stacks |

| Key Physical Property | Thermally reversible magnetic switching | High electrical conductivity (10⁻¹ to 10¹ S cm⁻¹) |

| Primary Application | Stimuli-responsive magnetic materials | Nanoelectronics and label-free biosensors |

References

-

Sakai, T.; Kawamorita, S.; Naota, T.; Suzuki, S. Solid–Liquid Phase Transition-Induced Magnetic Property Changes in Tetrakis(ethylthio)tetrathiafulvalene Radical Cation Salt. Chemistry, 2025, 7(2), 32. URL:[Link]

-

Gan, X. et al. Synthesis, structure and properties of a linear copper(I) coordination polymer with tetrakis(ethylthio)tetrathiafulvalene. Polyhedron, 1995, 14. URL:[Link]

-

Xing, Y.; Esser, N.; Dittrich, P. S. Conductive single nanowires formed and analysed on microfluidic devices. Journal of Materials Chemistry C, 2016, 4, 9235-9244. URL:[Link]

-

Xing, Y. Label-free biosensors based on in situ formed and functionalized microwires in microfluidic devices. The Analyst, 2015, 140(23). URL:[Link]

Sources

Application Note: Tetrakis(ethylthio)tetrathiafulvalene (TTC2-TTF) as an Electron Donor in Organic Semiconductors

Target Audience: Materials Scientists, Optoelectronics Researchers, and Device Engineers.

Introduction & Mechanistic Principles

Organic semiconductors rely on the precise engineering of π-conjugated systems to facilitate efficient intermolecular charge transport. Tetrathiafulvalene (TTF) and its derivatives are cornerstone electron donors in this domain due to their ability to undergo reversible, stepwise oxidation to form stable radical cations and dications[1].

Among these, tetrakis(ethylthio)tetrathiafulvalene (TTC2-TTF) presents a highly tunable and robust platform. As a Senior Application Scientist, I have structured this guide to provide researchers with a comprehensive, self-validating workflow for utilizing TTC2-TTF in charge-transfer (CT) complexes and radical cation salts.

The structural design of TTC2-TTF is driven by strict structure-property causality:

-

The "Fastener Effect": The four ethylthio (–SCH₂CH₃) peripheral groups are not merely solubilizing chains. In the solid state, the sulfur atoms in these groups engage in strong intermolecular S···S contacts. This enforces a highly ordered, tightly packed 2D or 3D π-π stacking arrangement, which drastically lowers the ionization threshold and facilitates inter-chain charge hopping[2].

-

Phase-Transition Dynamics: When TTC2-TTF is oxidized to a radical cation salt (e.g., with an [NTf₂]⁻ counterion), the bulky, charge-delocalized anion enhances molecular fluidity. This specific pairing causes the material to exhibit a rare solid–liquid phase transition, shifting from an antiferromagnetic crystalline π-dimer to a paramagnetic liquid state upon heating[3].

Fig 1: Redox pathway and reversible solid-liquid phase transition of TTC2-TTF radical cation.

Experimental Protocols

Protocol A: Synthesis of the [TTC2-TTF•⁺][NTf₂⁻] Radical Cation Salt

Causality & Reagent Selection: We utilize tris(4-bromophenyl)aminium bis(trifluoromethanesulfonyl)imide ([TBPA•⁺][NTf₂⁻]) as the oxidizing agent. TBPA•⁺ is a mild, one-electron oxidant that perfectly matches the first oxidation potential of TTC2-TTF, preventing over-oxidation to the dication. The [NTf₂]⁻ anion is selected because its charge delocalization prevents rigid ionic locking, enabling the unique 144 °C solid-liquid phase transition[4].

Step-by-Step Methodology:

-

Preparation: Suspend 105 mg (0.236 mmol) of neutral TTC2-TTF and 180 mg (0.236 mmol) of[TBPA•⁺][NTf₂⁻] in 10 mL of strictly dehydrated dichloromethane (CH₂Cl₂) under an inert argon atmosphere.

-